molecular formula C24H26N4O5S2 B2387488 N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide CAS No. 958709-49-4

N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2387488
CAS No.: 958709-49-4
M. Wt: 514.62
InChI Key: OAWNHBZNXFELTI-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide is a structurally complex heterocyclic compound featuring a fused thieno[3,4-c]pyrazole core. Key structural elements include:

  • A 4-methoxyphenyl group at position 2 of the pyrazole ring, which may enhance lipophilicity and influence π-π stacking interactions.

This compound’s design integrates pharmacophores common in enzyme inhibitors and receptor modulators, such as sulfonamides (common in carbonic anhydrase inhibitors) and heterocyclic cores (ubiquitous in kinase inhibitors) .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5S2/c1-33-19-9-7-18(8-10-19)28-23(21-15-34(30)16-22(21)26-28)25-24(29)17-5-11-20(12-6-17)35(31,32)27-13-3-2-4-14-27/h5-12H,2-4,13-16H2,1H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWNHBZNXFELTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the thieno[3,4-c]pyrazole core, which can be achieved through the cyclization of appropriate precursors under specific conditions. The methoxyphenyl group is then introduced via a substitution reaction, followed by the addition of the piperidinylsulfonyl group through sulfonylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.

    Biology: It has been investigated for its biological activities, including potential anticancer properties.

    Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents, particularly in the treatment of cancer and other diseases.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Table 1: Structural Comparison with Key Analogues

Compound Name Core Structure Key Substituents Bioactivity (IC₅₀) Reference
Target Compound Thieno[3,4-c]pyrazole 4-Methoxyphenyl, 4-(piperidine-1-sulfonyl)benzamide Not reported
N-[2-(4-Fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methoxybenzamide Thieno[3,4-c]pyrazole 4-Fluorophenyl, 4-methoxybenzamide Not reported
4-{3-Amino-4-[(4-methylphenyl)hydrazono]-5-imino-4,5-dihydropyrazol-1-yl}-benzenesulfonamide (ii) Pyrazole Hydrazone, benzenesulfonamide 1.92 ± 0.01 μM
4-{4-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-YL}-N,N-dimethylbenzenesulfonamide Pyrazole-thiazolidinone hybrid Thioxo-thiazolidinone, dimethylbenzenesulfonamide Not reported

Key Observations :

  • Substituent Effects : The 4-fluorophenyl analogue () replaces the methoxy group with fluorine, enhancing electronegativity but reducing steric bulk. This may alter target binding kinetics compared to the target compound.
  • Sulfonamide Role : Both the target compound and compound ii () incorporate sulfonamide groups, which are critical for hydrogen bonding in enzyme active sites (e.g., LOX inhibition). Compound ii ’s low IC₅₀ highlights the potency of pyrazole-sulfonamide hybrids .
  • Hybrid Cores: The thiazolidinone-pyrazole hybrid () demonstrates the versatility of pyrazole derivatives but introduces a thioxo group, which may confer redox activity absent in the target compound .

Physicochemical Properties

Piperidine vs. Pyrrolidine Sulfonamides :

  • The target compound’s piperidine sulfonamide (6-membered ring) offers greater conformational flexibility and basicity compared to pyrrolidine derivatives (5-membered ring) synthesized in . This may improve membrane permeability but reduce metabolic stability .

Solubility :

  • The methoxy group in the target compound increases hydrophobicity relative to the carboxylic acid -containing analogue (8) in , which has higher aqueous solubility due to ionizable groups .

Computational and Bioactivity Profiling

  • Similarity Metrics : Using Tanimoto coefficients (), the target compound shares ~60% structural similarity with compound ii (), primarily due to the sulfonamide and pyrazole motifs.
  • Bioactivity Clustering : Hierarchical clustering () would group the target compound with other sulfonamide-containing inhibitors, predicting activity against proteases or oxidoreductases .

Biological Activity

N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula : C21H21N3O5S
  • Molecular Weight : Approximately 427.48 g/mol
  • CAS Number : 1007194-36-6
  • Core Structure : The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound involves multiple steps that typically include the formation of the thieno[3,4-c]pyrazole core followed by functionalization. Techniques such as continuous flow reactors are often employed to enhance yield and efficiency during industrial production.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate their activity and influence various biological processes.

Pharmacological Activities

Research has indicated several potential pharmacological activities associated with this compound:

  • Antibacterial Activity : Preliminary studies suggest that derivatives of thieno[3,4-c]pyrazole exhibit moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. For instance, related compounds have shown IC50 values indicating strong inhibitory effects against urease .
  • Antitumor Potential : Compounds with similar structural features have demonstrated antitumor activity in various studies. The thieno[3,4-c]pyrazole core is frequently associated with anticancer properties due to its ability to interact with cellular pathways involved in tumor growth .

Case Studies and Research Findings

A review of literature reveals diverse findings regarding the biological activity of related compounds:

StudyCompoundActivityFindings
Various thieno derivativesAntibacterialModerate to strong activity against Salmonella typhi; IC50 values for urease inhibition ranged from 1.13 to 6.28 µM.
Thieno[3,4-c]pyrazole derivativesAntitumorIndicated potential in inhibiting tumor cell proliferation in vitro.
Piperidine derivativesEnzyme inhibitionStrong inhibitory effects on AChE were observed; compounds showed varying degrees of selectivity against different enzymes.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing this compound?

The synthesis typically involves a multi-step process:

  • Core formation : Cyclization of precursors (e.g., thiophene or pyrazole derivatives) under reflux conditions to construct the thieno[3,4-c]pyrazole core .
  • Functionalization : Introduction of the 4-methoxyphenyl group via nucleophilic substitution or coupling reactions, followed by sulfonylation with piperidine-1-sulfonyl benzamide .
  • Purification : Intermediate purification using column chromatography or recrystallization, with reaction monitoring via TLC or HPLC to ensure >95% purity . Key conditions include temperature control (e.g., 80–100°C for cyclization), anhydrous solvents (e.g., DMF or THF), and catalysts like Pd(PPh₃)₄ for coupling reactions .

Q. Which spectroscopic and chromatographic methods are essential for structural validation?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and core structure. For example, the methoxy group (δ ~3.8 ppm) and sulfonyl protons (δ ~7.5–8.0 ppm) are diagnostic .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak matching C₂₄H₂₃N₃O₅S₂) .
  • HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline forms .

Q. What preliminary biological screening assays are recommended for this compound?

  • Enzyme inhibition : Test against kinases (e.g., EGFR, PI3K) or proteases using fluorogenic substrates .
  • Cell viability assays : MTT or resazurin-based assays in cancer cell lines (e.g., MCF-7, HeLa) to evaluate IC₅₀ values .
  • Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfonylation and coupling steps?

  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura coupling efficiency .
  • Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) to enhance sulfonylation kinetics .
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes at 120°C vs. 12 hours conventionally) .
  • Additives : Employ bases like K₂CO₃ or Cs₂CO₃ to deprotonate intermediates and improve nucleophilicity .

Q. How should contradictory biological activity data across studies be resolved?

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed DMSO concentrations ≤0.1%) to exclude solvent interference .
  • Structural analogs : Compare activity of derivatives (e.g., replacing piperidine with pyrrolidine sulfonamide) to identify critical pharmacophores .
  • Target profiling : Use proteomics (e.g., affinity chromatography or thermal shift assays) to confirm binding partners and off-target effects .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Substituent variation : Modify the methoxyphenyl group (e.g., electron-withdrawing Cl or electron-donating -OCH₂CH₃) to assess impact on potency .
  • Bioisosteric replacement : Replace the thienopyrazole core with pyrazolo[3,4-d]pyrimidine to evaluate metabolic stability .
  • Molecular docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding modes with target enzymes like COX-2 or HDACs .

Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?

  • Transcriptomics : RNA-seq analysis of treated cells to identify differentially expressed pathways (e.g., apoptosis or oxidative stress) .
  • Metabolic profiling : LC-MS-based metabolomics to track changes in ATP, NADH, or glutathione levels .
  • In vivo models : Pharmacokinetic studies in rodents to determine bioavailability, half-life, and tissue distribution .

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